molecular formula C17H11FN2O4S B2858245 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide CAS No. 303152-03-6

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide

Cat. No.: B2858245
CAS No.: 303152-03-6
M. Wt: 358.34
InChI Key: NFZIWYBXFGDOMK-UHFFFAOYSA-N
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Description

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a synthetic organic compound with the molecular formula C17H11FN2O4S This compound is known for its unique structural features, which include a thiophene ring, a phenyl group, and a nitrophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-fluoro-4-nitrophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid. The intermediate is then coupled with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenoxy group plays a crucial role in binding to the active site of the target enzyme, while the thiophene ring enhances its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid: Similar structure but lacks the N-phenyl group.

    4-(2-fluoro-4-nitrophenoxy)pyridine: Contains a pyridine ring instead of a thiophene ring.

    2-fluoro-4-nitrophenoxyacetic acid: Similar nitrophenoxy group but different core structure.

Uniqueness

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, a phenyl group, and a nitrophenoxy substituent. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-13-10-12(20(22)23)6-7-14(13)24-15-8-9-25-16(15)17(21)19-11-4-2-1-3-5-11/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZIWYBXFGDOMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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